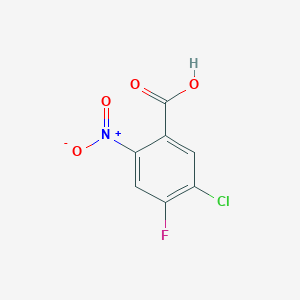
4,4-dimethoxy-3,3-dimethylbut-1-yne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Dimethoxy-3,3-dimethylbut-1-yne (DMDMB) is a versatile organic compound that has a wide range of applications in scientific research. It is a member of the class of organic compounds known as alkyne derivatives, which are characterized by the presence of a triple bond between two carbon atoms. DMDMB has a unique structure and properties that make it useful in a variety of fields, including synthetic organic chemistry, biochemistry, and pharmacology. In
科学的研究の応用
4,4-dimethoxy-3,3-dimethylbut-1-yne has a variety of applications in scientific research. It has been used in the synthesis of pharmaceuticals, such as the anti-cancer drug cisplatin. It has also been used in the synthesis of polymers, for applications such as drug delivery systems and tissue engineering. Additionally, this compound has been used in the synthesis of organic dyes and pigments, which are used in the printing and textile industries.
作用機序
The mechanism of action of 4,4-dimethoxy-3,3-dimethylbut-1-yne depends on the specific application. In the synthesis of pharmaceuticals, it acts as a linker molecule, connecting two different components together to form a new compound. In the synthesis of polymers, it acts as a monomer, which is a small molecule that can be linked together to form a larger polymer chain. In the synthesis of organic dyes and pigments, it acts as a chromophore, which is a molecule that absorbs light and gives the dye or pigment its color.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific application. In the synthesis of pharmaceuticals, it may have an effect on the pharmacokinetics and pharmacodynamics of the drug. In the synthesis of polymers, it may affect the physical properties of the polymer, such as its mechanical strength and flexibility. In the synthesis of organic dyes and pigments, it may affect the color and brightness of the dye or pigment.
実験室実験の利点と制限
The use of 4,4-dimethoxy-3,3-dimethylbut-1-yne in laboratory experiments has several advantages. It is a versatile compound that can be used in a variety of reactions, and its unique structure and properties make it useful for a range of applications. Additionally, it is relatively inexpensive and easy to obtain. However, there are some limitations to its use. It is a highly reactive compound, which can make it difficult to handle and store. Additionally, it is prone to polymerization, which can lead to the formation of unwanted byproducts.
将来の方向性
There are a number of potential future directions for 4,4-dimethoxy-3,3-dimethylbut-1-yne. It could be used in the synthesis of more complex organic compounds, such as peptides and proteins. It could also be used in the synthesis of new polymers for a range of applications, such as drug delivery systems and tissue engineering. Additionally, it could be used in the synthesis of new organic dyes and pigments for the printing and textile industries. Finally, its unique structure and properties could be further explored to discover new applications and uses.
合成法
4,4-dimethoxy-3,3-dimethylbut-1-yne can be synthesized through a variety of methods, including the Wittig reaction, the Julia-Kocienski reaction, and the Sonogashira coupling. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium salt, followed by the addition of a base. The Julia-Kocienski reaction is a variant of the Wittig reaction, in which an alkynyl bromide is reacted with a phosphonium salt and a base. Finally, the Sonogashira coupling is a method of coupling two alkyne derivatives using a palladium catalyst.
特性
| { "Design of the Synthesis Pathway": "The synthesis of 4,4-dimethoxy-3,3-dimethylbut-1-yne can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, followed by the final step of alkyne formation.", "Starting Materials": [ "4-methyl-2-pentanone", "methanol", "sodium methoxide", "sodium hydride", "3,3-dimethyl-1-butyne", "acetic acid", "sulfuric acid", "sodium bicarbonate", "magnesium sulfate", "diethyl ether" ], "Reaction": [ "Step 1: Conversion of 4-methyl-2-pentanone to 4-methyl-2-pentanol using sodium borohydride as a reducing agent", "Step 2: Conversion of 4-methyl-2-pentanol to 4-methoxy-2-pentanone using sulfuric acid and methanol", "Step 3: Conversion of 4-methoxy-2-pentanone to 4-methoxy-3-methyl-2-butanone using sodium methoxide", "Step 4: Conversion of 4-methoxy-3-methyl-2-butanone to 4-methoxy-3-methyl-2-butanol using sodium borohydride as a reducing agent", "Step 5: Conversion of 4-methoxy-3-methyl-2-butanol to 4,4-dimethoxy-3,3-dimethylbutan-2-ol using acetic acid and sodium bicarbonate", "Step 6: Conversion of 4,4-dimethoxy-3,3-dimethylbutan-2-ol to 4,4-dimethoxy-3,3-dimethylbut-1-yne using sodium hydride and 3,3-dimethyl-1-butyne", "Step 7: Purification of the final product using magnesium sulfate and diethyl ether" ] } | |
CAS番号 |
1071009-01-2 |
分子式 |
C8H14O2 |
分子量 |
142.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



